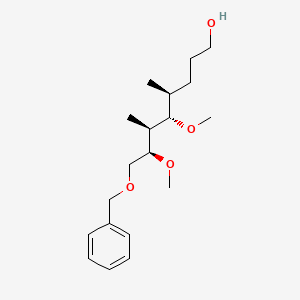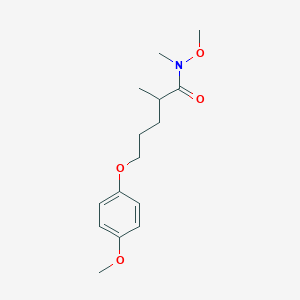![molecular formula C33H29N3O5 B566215 N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester CAS No. 1003316-11-7](/img/structure/B566215.png)
N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester
Descripción general
Descripción
N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester is a complex organic compound known for its unique structural properties. This compound features a combination of isoindole, benzoyl, biphenyl, and carbamic acid ester groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester typically involves multiple steps. The process begins with the preparation of the isoindole derivative, followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The biphenyl group is then attached via a Suzuki coupling reaction. Finally, the carbamic acid tert-butyl ester is formed through a reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary, but typical reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
- tert-butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate
Uniqueness
N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-[[4-[(1,3-dioxoisoindol-2-yl)methyl]benzoyl]amino]-4-phenylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O5/c1-33(2,3)41-32(40)35-27-18-17-24(22-9-5-4-6-10-22)19-28(27)34-29(37)23-15-13-21(14-16-23)20-36-30(38)25-11-7-8-12-26(25)31(36)39/h4-19H,20H2,1-3H3,(H,34,37)(H,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYCPZHBYLRWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
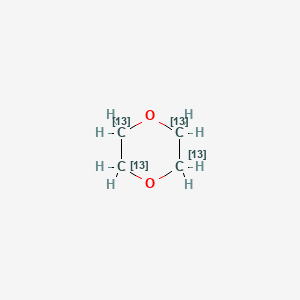
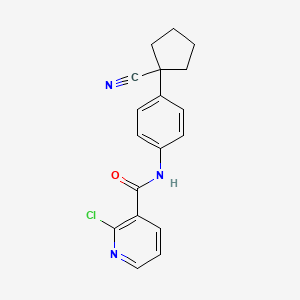

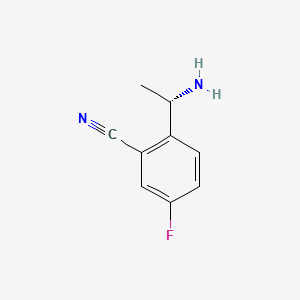
![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
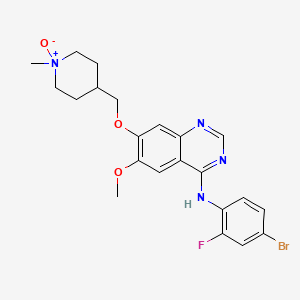
![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)
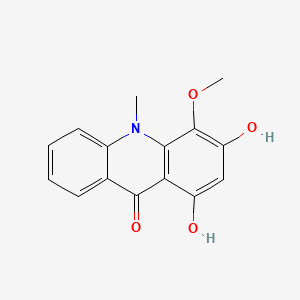
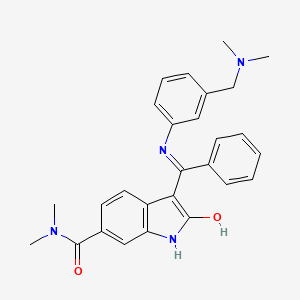
![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B566148.png)
